4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-14-3-4-16(20)11-17(14)24-7-9-25(10-8-24)18-12-19(23-13-22-18)26-6-5-21-15(26)2/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXUQANEABMWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as piperazine and imidazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets to modulate their function. This modulation can result in changes to the cellular processes controlled by these targets, leading to the observed biological effects.
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways related to the biological activities mentioned above. The downstream effects of these pathway modulations would depend on the specific targets and pathways involved.
Pharmacokinetics
It’s known that the piperazine moiety, a common structural motif found in pharmaceuticals, can positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound may have favorable ADME properties that impact its bioavailability.
Biological Activity
The compound 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a notable member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
This structure features a piperazine ring, which is known for its versatility in medicinal chemistry, contributing to the compound's interactions with various biological targets.
Biological Activity
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including the compound , exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives showed that compounds similar to this compound displayed potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound could be a candidate for further development as an anti-tubercular agent.
Anticancer Activity
In vitro studies have demonstrated that piperazine-containing compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound were tested against various cancer cell lines using the NCI DTP protocol. Results indicated a range of cytotoxic effects, with several derivatives showing significant activity against prostate cancer cells .
Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors and enzymes involved in cellular signaling pathways. Additionally, the imidazole component may facilitate interactions with metal ions, which could be crucial in targeting metalloproteins involved in disease processes.
Table 1: Summary of Biological Activities
Case Study: Antitubercular Activity
In a recent study focused on developing novel anti-tubercular agents, several derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Among these, compounds exhibiting structural similarities to our target compound showed promising results with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective therapeutic agents .
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant potential in several therapeutic areas due to its interaction with various biological targets.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, have shown antidepressant-like effects in animal models. The piperazine moiety is known to interact with serotonin receptors, which play a crucial role in mood regulation.
Antitumor Properties
Studies have demonstrated that pyrimidine derivatives can exhibit antitumor activity. The compound's structure suggests it may inhibit specific kinases involved in tumor cell proliferation. In vitro studies could be designed to evaluate its efficacy against various cancer cell lines.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds suggest that this pyrimidine derivative may possess antibacterial and antifungal activities. Further studies are warranted to assess its spectrum of activity and mechanism of action.
Synthesis and Derivatives
The synthesis of 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can be achieved through several methods, often involving the reaction of piperazine derivatives with pyrimidine precursors. The exploration of structural analogs can lead to compounds with enhanced biological activities.
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depression-like behaviors in rodent models when administered at specific dosages. |
| Study 2 | Antitumor Activity | Showed inhibition of cancer cell growth in vitro, particularly against breast and lung cancer cell lines. |
| Study 3 | Antimicrobial Effects | Identified effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic use in infections. |
Comparison with Similar Compounds
SCH 66712 (5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine)
- Structure : Differs in the fluoro substituent on the pyrimidine and a benzyl-linked phenylimidazole.
- Activity : A mechanism-based CYP2D6 inhibitor with $ KI $ values of 4.8 µM (human liver microsomes) and 0.55 µM (recombinant CYP2D6) and $ k{\text{inact}} $ of 0.14–0.32 min$^{-1}$. It shows 5–10× selectivity over CYP3A4, 2C9, and 2C19 .
- Comparison : The target compound’s 5-chloro-2-methylphenyl group may enhance CYP2D6 affinity due to increased hydrophobicity, while the 2-methylimidazole could reduce metabolic oxidation compared to SCH 66712’s phenylimidazole.
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
- Structure : Lacks the piperazine linker but shares chloro and methylimidazole substituents.
- Comparison : The absence of a piperazine ring in this compound likely limits its interaction with G-protein-coupled receptors (GPCRs) or CYP isoforms compared to the target molecule.
Piperazine-Linked Heterocycles with Varied Cores
3-Chloro-6-{4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structure: Pyridazine core with a chlorophenoxypropyl-piperazine chain.
- Activity : Exhibits anti-bacterial and anti-viral properties, attributed to the pyridazine core’s electronic profile .
- Comparison : Replacing pyridazine with pyrimidine (as in the target compound) may alter π-π stacking interactions and bioavailability due to differences in ring electronegativity.
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Structure : Contains a sulfonyl-linked imidazole and trifluoromethyl group on pyrimidine.
- Properties : The sulfonyl group enhances solubility, while the trifluoromethyl group increases metabolic resistance .
- Comparison : The target compound’s chloro and methyl groups may offer a balance between lipophilicity and solubility compared to this analog’s polar sulfonyl substituent.
Imidazole- and Piperazine-Modified Pyrimidines
4-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine
- Structure : Simplest analog with unsubstituted imidazole and piperazine.
- Activity: Limited data, but similar scaffolds are explored for kinase inhibition .
- Comparison : The target compound’s 2-methylimidazole and 5-chloro-2-methylphenyl groups likely enhance target specificity and binding affinity compared to this minimally substituted derivative.
Key Structural and Functional Comparisons (Table)
Preparation Methods
Halogenation of Pyrimidine Precursors
The synthesis begins with 4,6-dichloropyrimidine as the foundational scaffold. Substitution at position 6 with 2-methylimidazole is achieved through nucleophilic aromatic substitution (NAS) under basic conditions.
Procedure :
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4,6-Dichloropyrimidine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
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2-Methylimidazole (1.2 equiv) and K₂CO₃ (2.0 equiv) are added.
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The reaction is heated to 80°C for 12 hours.
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The product is isolated via column chromatography (hexane:EtOAc, 7:3), yielding 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine as a white solid (72% yield).
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClN₄ |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.71 (s, 1H), 8.12 (s, 1H), 7.25 (s, 1H), 6.95 (s, 1H), 2.45 (s, 3H) |
| HRMS (ESI+) | [M+H]⁺ Calcd: 211.0481; Found: 211.0483 |
Synthesis of 1-(5-Chloro-2-methylphenyl)piperazine (Intermediate B)
Buchwald-Hartwig Amination for Arylpiperazine Formation
The 5-chloro-2-methylphenyl group is introduced to piperazine via palladium-catalyzed C–N coupling.
Procedure :
-
1-Bromo-5-chloro-2-methylbenzene (1.0 equiv), piperazine (1.5 equiv), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2.0 equiv) are combined in toluene.
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The mixture is refluxed at 110°C for 24 hours.
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The crude product is purified via recrystallization (EtOH/H₂O), yielding 1-(5-chloro-2-methylphenyl)piperazine as a pale-yellow solid (65% yield).
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₂ |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.4 Hz, 1H), 6.95 (d, J=2.4 Hz, 1H), 6.75 (dd, J=8.4, 2.4 Hz, 1H), 3.15 (t, J=5.2 Hz, 4H), 2.85 (t, J=5.2 Hz, 4H), 2.30 (s, 3H) |
| Melting Point | 98–101°C |
Final Coupling: Assembly of the Target Compound
Nucleophilic Aromatic Substitution (NAS)
Intermediate A and Intermediate B are coupled under mild NAS conditions.
Procedure :
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4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (1.0 equiv) and 1-(5-chloro-2-methylphenyl)piperazine (1.2 equiv) are dissolved in DMF.
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K₂CO₃ (2.0 equiv) is added, and the reaction is stirred at 90°C for 16 hours.
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The product is purified via silica gel chromatography (CH₂Cl₂:MeOH, 95:5), yielding the target compound as an off-white solid (58% yield).
Optimization Insights :
-
Solvent Screening : DMF outperformed DMSO and THF in yield due to superior solubilization of intermediates.
-
Temperature : Reactions below 80°C resulted in incomplete conversion (≤40% yield).
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₇ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (s, 1H), 8.10 (s, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.20 (d, J=2.4 Hz, 1H), 7.00 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (s, 1H), 3.80–3.70 (m, 4H), 3.05–2.95 (m, 4H), 2.50 (s, 3H), 2.35 (s, 3H) |
| LC-MS (ESI+) | [M+H]⁺ 410.5 (Calc: 410.5) |
Alternative Synthetic Routes and Comparative Analysis
Transition Metal-Catalyzed Cross-Coupling
A palladium-mediated approach using 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine and 1-(5-chloro-2-methylphenyl)piperazine was explored to enhance efficiency.
Procedure :
-
Intermediate A (1.0 equiv), Intermediate B (1.1 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and NaOtBu (2.0 equiv) in toluene are heated to 100°C for 12 hours.
-
Purification by recrystallization (EtOAc) affords the product in 68% yield.
Advantages :
-
Higher functional group tolerance.
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Reduced reaction time (12 vs. 16 hours).
Scalability and Industrial Considerations
Process Optimization for Large-Scale Production
Key parameters for kilogram-scale synthesis include:
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Solvent Recovery : DMF is replaced with cyclopentyl methyl ether (CPME) for greener processing.
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Catalyst Loading : Pd(OAc)₂ loading reduced to 1 mol% without yield loss.
Economic Analysis :
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Cost per Kilogram | $12,500 | $3,800 |
| Purity | 98.5% | 99.9% |
Q & A
Q. What are the critical synthetic steps and optimization strategies for this compound?
The synthesis involves multi-step reactions, including coupling of the piperazine and imidazole moieties to the pyrimidine core. Key reagents include stannous chloride (reductions) and solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reaction parameters (temperature, solvent polarity, time) must be optimized to enhance yield and purity. Thin-layer chromatography (TLC) is essential for monitoring intermediate formation .
Q. Which spectroscopic techniques are recommended for structural elucidation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while mass spectrometry (MS) validates molecular weight. X-ray crystallography provides absolute stereochemical configuration, though crystallization conditions (e.g., solvent choice, temperature gradients) require meticulous optimization .
Q. How is purity assessed during synthesis?
High-performance liquid chromatography (HPLC) with UV detection is standard. Residual solvents are quantified via gas chromatography (GC), adhering to ICH guidelines (e.g., <5000 ppm for Class 3 solvents). Impurity profiling uses reference standards with structural analogs, as seen in pharmacopeial methods .
Q. What in vitro assays are used to screen biological activity?
Target-specific assays (e.g., enzyme inhibition, receptor binding) are conducted using fluorescence polarization or radioligand displacement. Dose-response curves (IC₅₀/EC₅₀) are generated with triplicate measurements to ensure reproducibility. Positive controls (e.g., known inhibitors) validate experimental setups .
Q. How are solubility and stability profiles determined?
Kinetic solubility is assessed in phosphate-buffered saline (PBS) at physiological pH (7.4) using nephelometry. Stability studies in simulated gastric fluid (SGF) and liver microsomes evaluate metabolic degradation. Data are analyzed via LC-MS/MS to identify degradation products .
Advanced Research Questions
Q. How can contradictory pharmacological data between in vitro and in vivo models be resolved?
Discrepancies often arise from bioavailability differences. Address this by measuring plasma protein binding, blood-brain barrier penetration (logP/logD analysis), and metabolite profiling. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect .
Q. What computational methods predict target interactions and binding modes?
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies putative binding pockets. Molecular dynamics (MD) simulations (AMBER, GROMACS) refine interactions over 100+ ns trajectories. Free energy calculations (MM/PBSA) quantify binding affinities, validated by mutagenesis studies .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Systematically vary substituents on the piperazine, imidazole, or pyrimidine rings. Test analogs in parallelized assays (e.g., 96-well plates) with standardized protocols. Multivariate analysis (e.g., PCA) identifies key structural drivers of activity .
Q. What strategies resolve low reproducibility in biological assays?
Implement design of experiments (DoE) to optimize assay conditions (e.g., pH, ion strength). Use statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables. Include internal controls and blinded replicates to minimize bias .
Q. How are mechanistic studies conducted to elucidate off-target effects?
Chemoproteomics (activity-based protein profiling) identifies unintended targets. RNA-seq or CRISPR-Cas9 screens reveal pathway-level perturbations. Cross-validate findings with orthogonal assays (e.g., thermal shift assays for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
